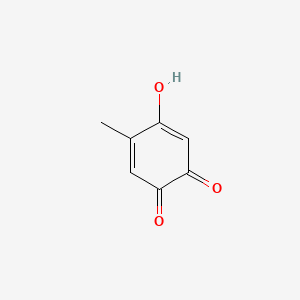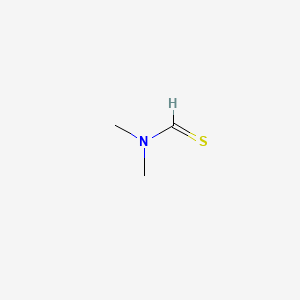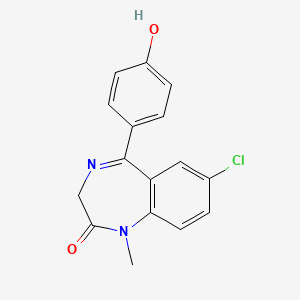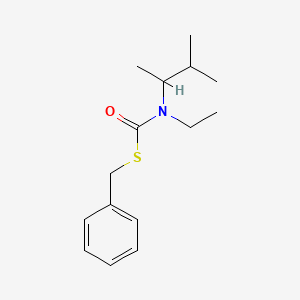
Esprocarb
Overview
Description
Esprocarb, known scientifically as S-benzyl-N-ethyl-N-(1,2-dimethylpropyl)thiocarbamate, is a thiocarbamate herbicide. It is primarily used for the pre- and post-emergence control of annual weeds and grasses in paddy fields. This compound has shown effectiveness in controlling Echinochloa crus-galli and other annual weeds, making it a valuable tool in agricultural weed management .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esprocarb is synthesized through a series of chemical reactions involving the formation of a thiocarbamate ester. The synthesis typically begins with the reaction of benzyl chloride with sodium thiocyanate to form benzyl thiocyanate. This intermediate is then reacted with N-ethyl-N-(1,2-dimethylpropyl)amine to produce this compound. The reaction conditions often involve the use of solvents such as acetone or methanol and require controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to achieve high yields of the herbicide. The final product is then formulated into various forms, such as emulsifiable concentrates or granules, for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Esprocarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and N-ethyl-N-(1,2-dimethylpropyl)amine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Benzyl alcohol and N-ethyl-N-(1,2-dimethylpropyl)amine.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Scientific Research Applications
Herbicide Use in Agriculture
Esprocarb is widely used as a herbicide in agriculture, particularly in paddy rice fields. It effectively controls annual weeds and grasses, providing broad-spectrum weed management. Research has shown that combinations of this compound with other herbicides, such as bensulfuron-methyl, enhance its efficacy and provide longer residual control.
Environmental Impact Studies
Studies on the environmental impact of this compound have focused on its adsorption and desorption characteristics in sediment. These studies help understand the behavior of this compound in aquatic ecosystems and its potential long-term effects on the environment.
Soil Degradation Studies
Research on the degradation of this compound in soil has provided insights into its persistence and breakdown. These studies are essential for determining safe usage levels and understanding the compound’s impact on soil health and crop growth.
Mechanism of Action
Esprocarb exerts its herbicidal effects by inhibiting lipid synthesis in plants. This inhibition disrupts cell membrane formation, leading to the death of the targeted weeds. The molecular targets of this compound include enzymes involved in the biosynthesis of fatty acids, which are essential components of cell membranes .
Comparison with Similar Compounds
Similar Compounds
Pretilachlor: Another thiocarbamate herbicide used for weed control in rice fields.
Butachlor: A chloroacetanilide herbicide with similar applications in agriculture.
Thiobencarb: A thiocarbamate herbicide used for controlling weeds in rice paddies.
Uniqueness of Esprocarb
This compound is unique due to its specific chemical structure, which provides effective control of a broad spectrum of weeds. Its ability to be used both pre- and post-emergence makes it versatile in agricultural applications. Additionally, the combination of this compound with other herbicides enhances its efficacy and provides longer residual control, making it a valuable tool for weed management in paddy fields .
Properties
IUPAC Name |
S-benzyl N-ethyl-N-(3-methylbutan-2-yl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-5-16(13(4)12(2)3)15(17)18-11-14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEHUCNTIZGSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(C)C)C(=O)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058201 | |
| Record name | Esprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85785-20-2 | |
| Record name | Esprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85785-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esprocarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085785202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamothioic acid, N-(1,2-dimethylpropyl)-N-ethyl-, S-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H15E85N9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Esprocarb?
A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, it is classified as a thiocarbamate herbicide. Thiocarbamates generally disrupt lipid biosynthesis, ultimately affecting cell membrane formation and function in susceptible plants. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H25NOS, and its molecular weight is 279.44 g/mol. [, ]
Q3: Is this compound stable under various environmental conditions?
A3: this compound exhibits varying stability depending on the environmental conditions. It can persist in soil for extended periods, with reported half-lives ranging from 1.2 to 5 days in paddy water. Its volatility also contributes to its presence in the atmosphere even outside of application periods. [, ]
Q4: Can this compound be removed from water using adsorbents?
A4: Yes, research shows that materials like rice bran and beer bran can effectively adsorb this compound from water, even in complex matrices like artificial gastric fluid. This removal is attributed to uptake by intracellular particles called spherosomes. [, ]
Q5: How does the structure of this compound compare to other thiocarbamate herbicides?
A5: this compound shares a similar core structure with other thiocarbamate herbicides like Molinate and Thiobencarb. The differences in their side chains contribute to their varying physicochemical properties and potentially influence their activity and selectivity profiles. [, , , ]
Q6: What formulations of this compound are commonly used?
A6: this compound is often formulated as granules for application in paddy fields. These formulations can influence its release characteristics and persistence in the environment. [, , ]
Q7: How does this compound enter the environment and what are the potential ecological risks?
A7: this compound enters the environment primarily through its application in rice paddy fields. Runoff from these fields can lead to its presence in surrounding water bodies, potentially impacting aquatic organisms. Its volatility also allows for atmospheric transport and deposition. [, , , , ]
Q8: What factors influence the degradation of this compound in the environment?
A8: The degradation of this compound is influenced by various factors, including microbial activity, soil properties (e.g., organic matter content, adsorption capacity), and environmental conditions (e.g., temperature, pH). [, , , , ]
Q9: What analytical techniques are used to detect and quantify this compound?
A9: Gas chromatography (GC) coupled with various detectors, including nitrogen-phosphorus detectors (NPD) and mass spectrometry (MS), are commonly employed for the analysis of this compound residues in environmental and biological matrices. [, , , ]
Q10: Have analytical methods for this compound been validated?
A10: Yes, collaborative studies have been conducted to evaluate the performance of official analytical methods for this compound, demonstrating good recovery rates and precision in various matrices. [, ]
Q11: Has resistance to this compound been reported in weed species?
A11: While the provided research doesn't directly mention this compound resistance, it highlights the development of resistance to other herbicide classes, such as sulfonylureas, in various weed species. This emphasizes the ongoing challenge of herbicide resistance management in agriculture. [, , , ]
Q12: What are some alternative herbicides used for weed control in paddy rice?
A12: Numerous herbicides with different modes of action are used in paddy rice cultivation, offering potential alternatives to this compound. These include pretilachlor, butachlor, bensulfuron-methyl, pyrazosulfuron-ethyl, and others. The choice of herbicide depends on factors like target weed spectrum, application timing, and resistance management strategies. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



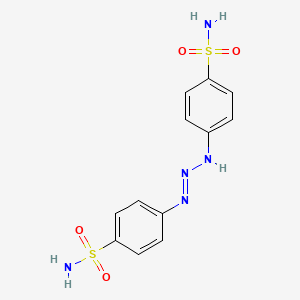
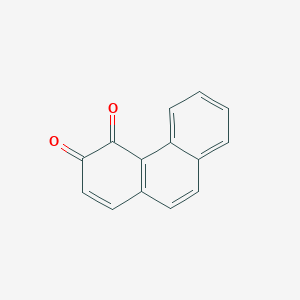
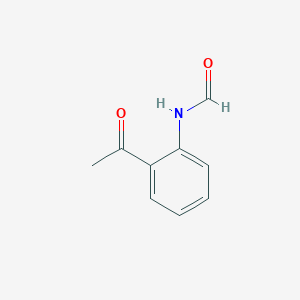
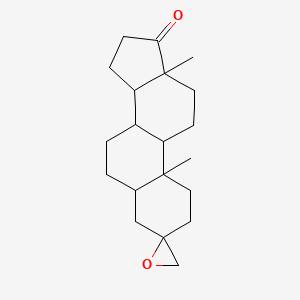
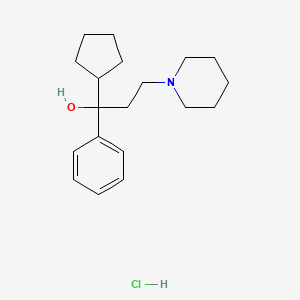
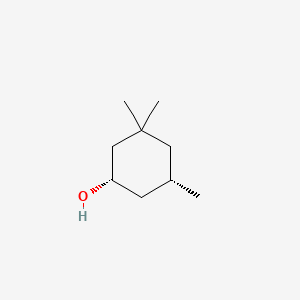
![N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)propane-1,3-diamine](/img/structure/B1220924.png)
![2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde](/img/structure/B1220926.png)


